molecular formula C9H6F2O3 B13472609 Methyl 2,4-difluoro-3-formylbenzoate

Methyl 2,4-difluoro-3-formylbenzoate

Cat. No.: B13472609
M. Wt: 200.14 g/mol
InChI Key: XPIHQARFNUDJSH-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-formylbenzoate is an organic compound with the molecular formula C9H6F2O3. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a formyl group on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-3-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-difluoro-3-formylbenzoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3-formylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its formyl and ester groups can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formylbenzoate: Similar structure but lacks fluorine atoms.

    Methyl 2-formylbenzoate: Similar structure but lacks fluorine atoms and has the formyl group at a different position.

    Methyl 2,4-difluorobenzoate: Similar structure but lacks the formyl group

Uniqueness

Methyl 2,4-difluoro-3-formylbenzoate is unique due to the presence of both fluorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

methyl 2,4-difluoro-3-formylbenzoate

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3

InChI Key

XPIHQARFNUDJSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)C=O)F

Origin of Product

United States

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